molecular formula C15H15N3O5S B4674316 N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

Cat. No. B4674316
M. Wt: 349.4 g/mol
InChI Key: WWCXLIITVQDKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as BAY 73-6691, is a novel and selective inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD).

Scientific Research Applications

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and COPD. It has been shown to increase cyclic guanosine monophosphate (cGMP) levels in the lungs and heart, leading to vasodilation and improved cardiac function. In preclinical studies, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 has demonstrated significant efficacy in reducing pulmonary arterial pressure, improving exercise capacity, and reducing right ventricular hypertrophy in animal models of pulmonary hypertension.

Mechanism of Action

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 selectively inhibits sGC, a key enzyme involved in the synthesis of cGMP. By inhibiting sGC, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 increases the levels of cGMP in the lungs and heart, leading to vasodilation and improved cardiac function. This mechanism of action is similar to that of other drugs used to treat pulmonary hypertension, such as sildenafil and tadalafil.
Biochemical and Physiological Effects:
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 has been shown to increase cGMP levels in the lungs and heart, leading to vasodilation and improved cardiac function. It has also been shown to reduce pulmonary arterial pressure, improve exercise capacity, and reduce right ventricular hypertrophy in animal models of pulmonary hypertension. In addition, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 has been shown to reduce inflammation and oxidative stress in the lungs, which may contribute to its therapeutic effects in pulmonary hypertension and other diseases.

Advantages and Limitations for Lab Experiments

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 is a highly selective and potent inhibitor of sGC, which makes it a valuable tool for studying the role of cGMP signaling in various physiological and pathological processes. However, like all experimental drugs, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 has some limitations. For example, it may have off-target effects or interact with other signaling pathways, which could complicate the interpretation of experimental results. In addition, the optimal dosage and administration route for N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 may vary depending on the experimental model and disease condition.

Future Directions

There are several future directions for the research and development of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691. First, clinical trials are needed to determine the safety and efficacy of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 in humans with pulmonary hypertension and other diseases. Second, further studies are needed to elucidate the molecular and cellular mechanisms underlying the therapeutic effects of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691, including its effects on inflammation, oxidative stress, and other signaling pathways. Third, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 may have potential applications in other diseases, such as heart failure, COPD, and renal disease, which should be explored in future studies. Finally, new analogs and derivatives of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 73-6691 may be developed to improve its pharmacokinetic properties, selectivity, and therapeutic efficacy.

properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-24(20,21)18(9-15(19)17-11-3-2-6-16-8-11)12-4-5-13-14(7-12)23-10-22-13/h2-8H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXLIITVQDKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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